1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea 1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 2034340-99-1
VCID: VC6996149
InChI: InChI=1S/C12H18N2O2S/c15-12(14-11-2-6-16-7-3-11)13-5-1-10-4-8-17-9-10/h4,8-9,11H,1-3,5-7H2,(H2,13,14,15)
SMILES: C1COCCC1NC(=O)NCCC2=CSC=C2
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35

1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea

CAS No.: 2034340-99-1

Cat. No.: VC6996149

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35

* For research use only. Not for human or veterinary use.

1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea - 2034340-99-1

Specification

CAS No. 2034340-99-1
Molecular Formula C12H18N2O2S
Molecular Weight 254.35
IUPAC Name 1-(oxan-4-yl)-3-(2-thiophen-3-ylethyl)urea
Standard InChI InChI=1S/C12H18N2O2S/c15-12(14-11-2-6-16-7-3-11)13-5-1-10-4-8-17-9-10/h4,8-9,11H,1-3,5-7H2,(H2,13,14,15)
Standard InChI Key KWHQGWDQUDCFEO-UHFFFAOYSA-N
SMILES C1COCCC1NC(=O)NCCC2=CSC=C2

Introduction

1-(Tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea is a complex organic compound characterized by its unique structural features, which include a tetrahydropyran moiety and a thiophene substituent linked through an ethyl chain to a urea group. This compound is identified by the CAS number 2034340-99-1 and has a molecular weight of approximately 254.35 g/mol .

Synthesis and Preparation

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of tetrahydro-2H-pyran-4-amine with 2-(thiophen-3-yl)ethyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing the yield and purity of the product.

Potential Applications

1-(Tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea may have potential applications in medicinal chemistry due to its unique structural features. The compound could serve as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors. Its thiophene moiety may contribute to its biological activity by interacting with biological targets, while the urea group could enhance its solubility and bioavailability.

Potential Biological Activity

The compound's potential biological activity is largely speculative at this stage, but its structural components suggest it could interact with various biological targets. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic applications.

Comparison with Similar Compounds

CompoundStructural FeaturesUnique Aspects
2,5-Dimethyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamideFuran ring, tetrahydropyran, thiophenePotential for distinct biological properties due to furan and thiophene moieties
1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamidePyrazole ring, tetrahydropyran, thiophenePotential pharmacological agent with unique functional groups
N-{2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}-1-(thiophen-2-yl)ethanamineTetrahydropyran, thiophene, ethanamineComplex structure with potential for diverse biological interactions

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